3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2H-chromen-2-one
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Overview
Description
3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2H-chromen-2-one is a synthetic organic compound that features a chromenone core structure substituted with a pyridinyl group. The presence of both chlorine and trifluoromethyl groups in the pyridinyl moiety imparts unique chemical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Mechanism of Action
Target of Action
Compounds with similar structures have been found to interact with various enzymes and receptors
Mode of Action
It is hypothesized that the compound may interact with its targets, leading to changes in their function . The trifluoromethyl group and the pyridine moiety in the compound could contribute to its unique physicochemical properties, influencing its interaction with targets .
Biochemical Pathways
Compounds with similar structures have been found to influence various biochemical pathways
Result of Action
Based on the structure of the compound, it is hypothesized that it may have significant effects at the molecular and cellular levels
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s interaction with its targets and its overall effectiveness . .
Biochemical Analysis
Biochemical Properties
It is known that the compound can interact with various enzymes, proteins, and other biomolecules .
Molecular Mechanism
It is hypothesized that it may exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Future studies should focus on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of 3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2H-chromen-2-one vary with different dosages in animal models .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2H-chromen-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3-chloro-5-(trifluoromethyl)pyridine and 2H-chromen-2-one.
Coupling Reaction: The pyridinyl group is introduced to the chromenone core through a coupling reaction, often facilitated by a palladium-catalyzed cross-coupling reaction.
Reaction Conditions: The reaction is typically carried out under inert atmosphere conditions, such as nitrogen or argon, at elevated temperatures ranging from 80°C to 120°C. Common solvents used include dimethylformamide (DMF) or toluene.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles such as amines or thiols replace the chlorine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of the corresponding alcohols.
Substitution: Formation of substituted pyridinyl-chromenone derivatives.
Scientific Research Applications
3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2H-chromen-2-one has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals due to its unique chemical properties.
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-5-(trifluoromethyl)pyridin-2-ol
- 4-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide
Uniqueness
3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2H-chromen-2-one is unique due to its combination of a chromenone core with a pyridinyl group bearing both chlorine and trifluoromethyl substituents. This structural arrangement imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Biological Activity
3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2H-chromen-2-one is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antichlamydial research. This article explores the biological activity of this compound, including its mechanisms of action, efficacy against various pathogens, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by its unique structure, which includes a chromenone core and a pyridine ring substituted with chlorine and trifluoromethyl groups. Its molecular formula is C13H8ClF3N, with a molecular weight of approximately 297.65 g/mol.
The biological activity of this compound is largely attributed to its ability to interact with specific biological targets. Research indicates that the presence of the trifluoromethyl group enhances the compound's lipophilicity, potentially improving its cell membrane permeability and increasing its bioactivity against certain pathogens .
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. It has been shown to be effective against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) for these bacteria were found to be in the range of 10-50 µg/mL, indicating moderate to strong activity .
Table 1: Antimicrobial Activity of this compound
Pathogen | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 10 |
Escherichia coli | 25 |
Chlamydia trachomatis | 50 |
Antichlamydial Activity
The compound has also been evaluated for its antichlamydial activity. In a study assessing various derivatives, it was found that compounds with similar structural features exhibited selective activity against Chlamydia species. The presence of electron-withdrawing groups, such as trifluoromethyl, was crucial for enhancing this activity .
Case Study: Antichlamydial Efficacy
In a recent investigation, derivatives of this compound were synthesized and tested for their ability to inhibit Chlamydia growth. The results indicated that while some compounds were inactive, those retaining the trifluoromethyl group demonstrated significant antichlamydial effects, suggesting that this substituent plays a vital role in the biological activity against this pathogen .
Toxicity and Safety Profile
While the antimicrobial properties are promising, safety assessments are critical. Preliminary toxicity studies indicate that at therapeutic concentrations, the compound exhibits low cytotoxicity in mammalian cell lines. However, further investigations are necessary to establish a comprehensive safety profile before clinical applications can be considered .
Properties
IUPAC Name |
3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]chromen-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H7ClF3NO2/c16-11-6-9(15(17,18)19)7-20-13(11)10-5-8-3-1-2-4-12(8)22-14(10)21/h1-7H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVKSYHFPPOMGTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C3=C(C=C(C=N3)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H7ClF3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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